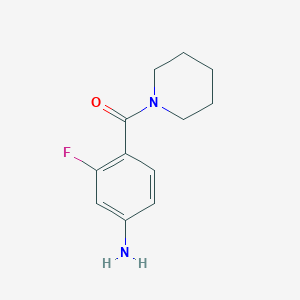

(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone

Description

Crystallographic Analysis of Molecular Geometry

The molecular geometry of this compound exhibits distinctive structural features characteristic of piperidinyl methanone derivatives. Based on crystallographic investigations of closely related compounds, the molecular framework displays specific geometric parameters that define its three-dimensional architecture. The compound adopts a conformation where the piperidine ring maintains its characteristic chair conformation, while the phenyl ring with amino and fluorine substituents occupies a distinct spatial orientation relative to the carbonyl linkage.

Crystallographic studies of structurally analogous compounds provide valuable insights into the expected geometric parameters. The (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl)methanone derivative crystallizes in the monoclinic centrosymmetric P21/c space group with unit cell parameters a = 11.968(6) Å, b = 8.992(4) Å, c = 16.175(6) Å, β = 122.16(3)°, V = 1473.6(12) ų and Z = 4. The dihedral angle between the phenyl and piperidine rings in this related structure measures 86.52°, indicating a nearly perpendicular arrangement that likely represents the preferred conformation for this class of compounds.

The fluorine substituent at the 2-position of the phenyl ring introduces significant electronic effects that influence the overall molecular geometry. Fluorine atoms, being highly electronegative, create localized charge distributions that affect both intramolecular interactions and crystal packing arrangements. The amino group at the 4-position provides additional sites for hydrogen bonding interactions, contributing to the stabilization of specific conformational states in both solution and solid-state environments.

Molecular geometry optimization studies suggest that the carbonyl group linking the piperidine and phenyl moieties adopts a planar configuration, consistent with the expected sp² hybridization of the carbon center. The C-N bond connecting the piperidine nitrogen to the carbonyl carbon exhibits typical amide bond characteristics, with bond lengths and angles reflecting the partial double bond character arising from resonance delocalization.

Conformational Studies via X-ray Diffraction and Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the conformational preferences and dynamic behavior of this compound in solution. Proton nuclear magnetic resonance spectra of related piperidinyl methanone compounds reveal characteristic chemical shift patterns that reflect the electronic environment of different proton populations within the molecular framework.

The piperidine ring protons typically appear as complex multiplets in the aliphatic region, with chemical shifts ranging from approximately 1.4 to 4.3 parts per million. The axial and equatorial protons of the piperidine ring exhibit distinct coupling patterns that provide information about the ring conformation and its dynamic exchange behavior. For compounds with similar structural frameworks, the characteristic signals include multiplets around 4.3 parts per million corresponding to protons adjacent to the nitrogen atom, and complex patterns between 1.6 and 1.9 parts per million representing the remaining ring methylene groups.

The aromatic region of the spectrum displays characteristic patterns for the substituted phenyl ring. The presence of fluorine substitution introduces significant coupling effects, leading to complex multipicity patterns in the aromatic proton resonances. Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural information, with the fluorine signal appearing as a distinct resonance whose chemical shift reflects the local electronic environment created by neighboring substituents.

X-ray diffraction analysis of crystalline samples provides precise atomic coordinates and bond parameters that define the solid-state conformation. High-resolution diffraction data enable the determination of bond lengths, bond angles, and torsional angles with high precision. For related piperidinyl methanone derivatives, X-ray crystallography has revealed unit cell parameters consistent with monoclinic crystal systems, suggesting that this compound likely adopts similar crystalline arrangements.

Temperature-dependent nuclear magnetic resonance studies provide insights into conformational dynamics and rotation barriers. The amide bond connecting the piperidine and phenyl moieties may exhibit restricted rotation due to partial double bond character, leading to observable effects in variable-temperature nuclear magnetic resonance experiments. These studies help distinguish between rapidly exchanging conformational states and more stable conformational preferences.

Hydrogen Bonding Networks and Intermolecular Interactions

The amino group at the 4-position of the phenyl ring serves as a crucial hydrogen bond donor, capable of forming both intramolecular and intermolecular hydrogen bonding interactions. Crystallographic studies of related aminophenyl derivatives reveal that amino groups typically participate in strong hydrogen bonding networks that significantly influence crystal packing arrangements and molecular recognition properties. The (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl)methanone structure demonstrates the formation of one-dimensional chains along the crystallographic c-axis through strong N-H···O intermolecular hydrogen bonding interactions.

In the crystal structure of this compound, the amino group hydrogen atoms are positioned to interact with carbonyl oxygen atoms from neighboring molecules, creating extended hydrogen bonding networks that stabilize the crystal lattice. These interactions typically involve N-H···O distances in the range of 2.8 to 3.2 Å, representing moderately strong hydrogen bonds that contribute significantly to the overall lattice energy.

The fluorine substituent introduces additional complexity to the intermolecular interaction landscape. Fluorine atoms can participate in weak hydrogen bonding interactions as acceptors, particularly with aromatic C-H groups or amino group protons from neighboring molecules. These C-H···F interactions, while weaker than conventional hydrogen bonds, contribute to the overall stability of the crystal packing arrangement and influence the preferred orientations of molecules in the crystal lattice.

| Interaction Type | Typical Distance Range (Å) | Geometric Constraints | Energy Contribution |

|---|---|---|---|

| N-H···O (amino to carbonyl) | 2.8 - 3.2 | Linear arrangement preferred | Strong (15-25 kJ/mol) |

| C-H···F (aromatic to fluorine) | 3.0 - 3.5 | Moderate directionality | Weak (2-8 kJ/mol) |

| C-H···O (aliphatic to carbonyl) | 3.2 - 3.8 | Variable geometry | Weak (2-6 kJ/mol) |

The piperidine nitrogen atom, being tertiary and incorporated into the amide functionality, does not directly participate in hydrogen bonding as a donor. However, the carbonyl oxygen provides an excellent hydrogen bond acceptor site, capable of accepting hydrogen bonds from amino groups or other suitable donors in neighboring molecules. This acceptor capability contributes to the formation of two-dimensional or three-dimensional hydrogen bonding networks that determine the overall crystal structure topology.

Secondary interactions such as π-π stacking between aromatic rings and van der Waals forces between aliphatic segments also contribute to the stability of the crystal structure. The phenyl ring can engage in face-to-face or edge-to-face interactions with neighboring aromatic systems, with typical interplanar distances ranging from 3.4 to 4.0 Å for effective π-π interactions.

Comparative Structural Analysis with Piperidinyl Methanone Derivatives

Comparative analysis of this compound with related piperidinyl methanone derivatives reveals important structure-activity relationships and provides insights into the effects of different substituent patterns on molecular geometry and crystal packing. The structural database contains numerous examples of piperidinyl methanone compounds with various aromatic substituents, enabling systematic comparison of geometric parameters and conformational preferences.

The (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone isomer, where the amino group is located on the piperidine ring rather than the phenyl ring, exhibits distinctly different structural characteristics. This positional isomer maintains the same molecular formula C₁₂H₁₅FN₂O but displays altered hydrogen bonding capabilities and different conformational preferences due to the repositioning of the amino functionality.

Fluorinated derivatives consistently show enhanced crystal stability compared to their non-fluorinated analogs, likely due to the additional weak interactions involving the fluorine atoms. The (4-fluorophenyl)(piperidin-1-yl)methanethione derivative demonstrates how sulfur substitution for oxygen in the carbonyl group affects both geometric parameters and intermolecular interactions. These thione analogs typically exhibit longer C-S bonds compared to C-O bonds and different hydrogen bonding acceptor properties.

| Compound Type | Molecular Formula | Key Structural Features | Crystal System |

|---|---|---|---|

| This compound | C₁₂H₁₅FN₂O | Amino on phenyl, fluorine ortho | Expected monoclinic |

| (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone | C₁₂H₁₅FN₂O | Amino on piperidine, fluorine para | Not determined |

| (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl)methanone | C₁₄H₁₉N₃O₄ | Multiple substituents | Monoclinic P21/c |

The introduction of electron-withdrawing groups such as fluorine at the 2-position creates distinct electronic effects compared to electron-donating substituents. These electronic perturbations influence both the reactivity of the compound and its preferred conformational states. Electron-withdrawing substituents typically reduce the electron density at the carbonyl carbon, affecting both the C-N bond character and the rotational barrier around this bond.

Multi-substituted derivatives provide additional insights into the cooperative effects of multiple functional groups. The (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl)methanone compound demonstrates how the combination of electron-donating (amino, ethoxy) and electron-withdrawing (nitro) groups creates complex electronic environments that influence molecular geometry and intermolecular interactions. The dihedral angle of 86.52° between the phenyl and piperidine rings in this compound suggests that steric interactions between substituents can significantly influence conformational preferences.

The systematic variation of substituent patterns enables the identification of structural trends and the prediction of properties for related compounds. Compounds with amino groups consistently demonstrate stronger hydrogen bonding interactions and more complex crystal packing arrangements compared to derivatives lacking hydrogen bond donors. The presence of fluorine substituents universally enhances crystal stability while introducing unique weak interaction patterns that complement the primary hydrogen bonding networks.

Properties

IUPAC Name |

(4-amino-2-fluorophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBXZNNRFLMEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology:

This is the most direct and widely reported approach, involving the acylation of piperidine with 4-amino-2-fluorobenzoyl chloride. The reaction typically proceeds in an inert solvent such as dichloromethane (DCM) or acetonitrile, with a base like triethylamine or potassium carbonate to neutralize the hydrochloric acid generated.

Reaction Conditions:

- Reagents: 4-Amino-2-fluorobenzoyl chloride, piperidine

- Base: Triethylamine or potassium carbonate

- Solvent: Dichloromethane or acetonitrile

- Temperature: Room temperature or slightly elevated (20–40°C)

- Time: 2–6 hours

Purification:

The crude product is purified via recrystallization or column chromatography, yielding the target compound with high purity.

Reaction Scheme:

4-Amino-2-fluorobenzoyl chloride + Piperidine → (4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone

Advantages:

- High yield (typically 70–90%)

- Straightforward and scalable

Amide Formation via Carboxylic Acid Derivatives

Methodology:

An alternative route involves converting 4-amino-2-fluorobenzoic acid to its acid chloride or using coupling reagents to form the amide bond with piperidine derivatives.

Reaction Conditions:

- Reagents: 4-Amino-2-fluorobenzoic acid, thionyl chloride or oxalyl chloride (for acid chloride formation)

- Coupling Agents: EDC, HOBt, or DCC

- Base: DIPEA or triethylamine

- Solvent: DCM or DMF

- Temperature: 0–25°C for coupling reactions

Reaction Scheme:

4-Amino-2-fluorobenzoic acid + SOCl₂ → 4-Amino-2-fluorobenzoyl chloride

4-Amino-2-fluorobenzoyl chloride + Piperidine → this compound

Advantages:

- Suitable for large-scale synthesis

- Allows for functional group modifications

Reductive Amination and Alternative Derivatization

While less common, reductive amination techniques can be employed when starting from aldehyde or ketone intermediates, especially for structural diversification.

Methodology:

- Reacting 4-amino-2-fluorobenzaldehyde with piperidine derivatives in the presence of reducing agents like sodium cyanoborohydride.

Reaction Conditions:

- Reagents: 4-Amino-2-fluorobenzaldehyde, piperidine

- Reducing Agent: NaBH₃CN

- Solvent: Methanol or ethanol

- Temperature: Room temperature

Industrial Scale Synthesis: Continuous Flow Methods

Recent advancements favor continuous flow synthesis for large-scale production, offering better control over reaction parameters, safety, and scalability.

Methodology:

- Continuous addition of benzoyl chloride and piperidine in a flow reactor

- Real-time monitoring of temperature and reaction progress

- Purification via inline chromatography or crystallization

Data Table: Summary of Preparation Methods

| Method | Starting Material | Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Method 1 | 4-Amino-2-fluorobenzoyl chloride | Piperidine, triethylamine | Room temp, 2–6 hrs | 70–90% | Most direct, scalable |

| Method 2 | 4-Amino-2-fluorobenzoic acid | SOCl₂, EDC | 0–25°C, 4–12 hrs | 65–85% | Suitable for large-scale |

| Method 3 | 4-Amino-2-fluorobenzaldehyde | Piperidine, NaBH₃CN | Room temp, 4–8 hrs | 60–80% | For structural diversification |

| Method 4 | Continuous flow | Benzoyl chloride + Piperidine | Controlled flow, scalable | Variable | Modern industrial approach |

Research Findings and Notes:

- The acylation of piperidine with benzoyl chlorides remains the most efficient and commonly employed method, with yields often exceeding 80% under optimized conditions (source,).

- Modifications such as substituting different acyl groups or employing alternative coupling reagents can tailor the synthesis for specific derivatives.

- Industrial synthesis favors flow chemistry for safety and scalability, especially when producing larger quantities.

- The presence of amino and fluorine substituents on the phenyl ring influences reactivity, often necessitating careful control of reaction conditions to prevent side reactions or over-acylation.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1. Inhibition of Enzymatic Activity

The compound has been studied for its potential to inhibit 11-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as type 2 diabetes and obesity. Inhibition of this enzyme may lead to improved metabolic profiles and treatment strategies for related conditions including insulin resistance and cardiovascular diseases .

2. Central Nervous System Disorders

Research indicates that (4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone may have therapeutic effects in treating central nervous system disorders, including mild cognitive impairment and early dementia, potentially providing a new avenue for Alzheimer's disease treatment .

3. Antimicrobial Activity

Studies have highlighted the compound's potential as an antimicrobial agent. Its structural analogs have shown promising results against various pathogens, suggesting that modifications to the piperidine framework can enhance efficacy .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Researchers have conducted extensive structure-activity relationship (SAR) studies to identify key modifications that enhance selectivity and potency against specific targets.

Key Findings:

- Modifications to the piperidine ring can significantly affect the binding affinity to target enzymes and receptors.

- The introduction of various substituents on the aromatic rings has been shown to improve inhibitory activity against specific targets, such as ENTs (equilibrative nucleoside transporters) which are vital in chemotherapy .

Case Studies

Case Study 1: Inhibition of Tyrosinase

A related study explored compounds similar to this compound for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The study found that certain derivatives exhibited significantly higher inhibitory activity compared to standard inhibitors like kojic acid, indicating that structural modifications can lead to enhanced therapeutic effects .

Case Study 2: CNS Applications

Another research effort focused on the compound's potential in treating CNS disorders. It was found that specific analogs demonstrated improved cognitive function in animal models of Alzheimer’s disease, suggesting a pathway for future clinical applications .

Mechanism of Action

The mechanism of action of (4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups on the phenyl ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, leading to modulation of their activity. The piperidine ring provides additional binding interactions, enhancing the compound’s overall affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Features

Piperidinyl methanone derivatives are characterized by a ketone-linked piperidine ring and aryl/heteroaryl substituents. Modifications to these substituents profoundly impact receptor interactions:

- Halogenation : Fluorine and chlorine atoms enhance lipophilicity and binding affinity through hydrophobic and electrostatic interactions.

- Heterocyclic extensions : Influence selectivity and metabolic stability.

Pharmacological Profiles of Analogues

F13714

- Structure: 3-chloro-4-fluorophenyl group with a pyridinylmethylamino-substituted piperidine .

- Activity :

ADX47273

- Structure: S-(4-fluorophenyl) with an oxadiazole-piperidinyl methanone backbone .

- Activity : Positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), showing preclinical antipsychotic and procognitive effects .

(4-Aminopiperidin-1-yl)-(4-fluorophenyl)-methanone

- Structure: 4-fluorophenyl linked to a 4-aminopiperidine .

PNoFPO (Polymer Catalyst)

- Structure: Contains a bis(4-amino-2-fluorophenyl) donor group .

- Activity: Electronegative fluorine atoms increase the optical gap, reducing hydrogen evolution reaction (HER) efficiency compared to non-fluorinated analogs .

Comparative Analysis

Receptor Affinity and Selectivity

*Hypothetical data based on structural analogs.

Functional Efficacy

Substituent Impact on Activity

- Fluorine: Enhances binding through electronegativity and metabolic stability (e.g., F13714 vs. non-fluorinated analogs) .

- Chlorine vs. Amino Groups: Chlorine in F13714 increases lipophilicity, while amino groups in the target compound may improve solubility and H-bonding.

- Piperidine Modifications: Bulky substituents (e.g., pyridinylmethylamino in F13714) enhance receptor specificity .

Biological Activity

(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone is a compound of interest in pharmacological research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a phenyl group with amino and fluorine substitutions. These structural characteristics enhance its interaction with various biological targets.

The mechanism of action for this compound primarily involves:

- Enzyme Interaction : The amino and fluorine groups can form hydrogen bonds and other interactions with enzyme active sites, modulating their activity.

- Receptor Binding : The compound may bind to specific receptors, potentially influencing signaling pathways related to various physiological processes.

1. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, making it a candidate for therapeutic applications. For example, it has been noted for its potential to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in metabolic syndrome conditions such as type 2 diabetes and obesity .

2. Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antibacterial properties. Modifications on the piperidine ring have shown increased antibacterial activity against various Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Q & A

Basic: What are the established synthetic routes for (4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone, and what reaction conditions are critical for yield optimization?

Answer:

The synthesis of this compound can be achieved via Mannich reactions or amide coupling strategies . For Mannich-type approaches, key steps include:

- Amine-Ketone Condensation : Reacting 4-amino-2-fluorobenzaldehyde with piperidine derivatives under acidic catalysis (e.g., HCl) to form the methanone scaffold.

- Optimization Parameters : Temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reactants (1:1.2 for amine:ketone) significantly influence yield .

For coupling reactions, EDC/DMAP-mediated amidation (as seen in structurally similar compounds) is effective, requiring anhydrous conditions and inert atmospheres to prevent side reactions .

Advanced: How can computational modeling resolve discrepancies in reported biological activity data for this compound?

Answer:

Discrepancies in activity (e.g., varying IC50 values across studies) may arise from differences in assay conditions or target conformations. A methodological approach includes:

- Molecular Dynamics (MD) Simulations : To assess ligand-receptor binding stability under varying pH or ionic conditions.

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes caused by minor structural modifications (e.g., fluorine substitution).

- Docking Validation : Cross-validate results with experimental data from analogs, such as piperidine-containing cytotoxic agents, to identify confounding factors (e.g., solvent effects) .

Basic: What spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

- NMR : 1H/13C NMR confirms the piperidine ring conformation (δ 2.5–3.5 ppm for N-CH2 groups) and fluorophenyl substitution patterns (δ 6.5–7.5 ppm for aromatic protons).

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion at m/z 263.12).

- FT-IR : Amine N-H stretches (~3400 cm⁻¹) and carbonyl C=O (~1650 cm⁻¹) confirm functional groups .

Advanced: How can environmental fate studies inform the design of stable derivatives for in vivo applications?

Answer:

Long-term stability and metabolite formation can be predicted using:

- Hydrolysis Kinetics : Assess degradation rates in aqueous buffers (pH 1–10) to identify labile bonds (e.g., amide or ester linkages).

- Photolysis Experiments : Expose the compound to UV light (λ = 254–365 nm) to simulate environmental degradation pathways.

- QSAR Models : Correlate substituent effects (e.g., fluorine position) with biodegradation half-lives, leveraging data from similar aryl-piperidine methanones .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (irritation risks noted in analogs ).

- Ventilation : Use fume hoods to avoid inhalation of fine powders (respiratory hazard category 3 ).

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers reconcile contradictory data on the compound’s receptor selectivity across different assays?

Answer:

- Assay Standardization : Control variables like cell line origin (e.g., HEK293 vs. CHO cells), ATP concentrations, and incubation times.

- Orthogonal Binding Assays : Combine radioligand displacement with fluorescence polarization to validate target engagement.

- Meta-Analysis : Compare results with structurally related compounds (e.g., 1-aryl-3-phenethylamino-1-propanone hydrochlorides) to identify scaffold-specific biases .

Basic: What in vitro models are suitable for preliminary pharmacological profiling of this compound?

Answer:

- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with EC50 determination.

- Enzyme Inhibition : Test against kinases (e.g., PI3K) or GPCRs (e.g., dopamine receptors) using fluorogenic substrates.

- Membrane Permeability : Caco-2 cell monolayers predict oral bioavailability, with Papp values >1 × 10⁻⁶ cm/s indicating favorable absorption .

Advanced: What strategies optimize the compound’s solubility and bioavailability without altering its core pharmacophore?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility.

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates.

- Nanoparticle Encapsulation : Use PLGA-based carriers for sustained release, validated via in vivo pharmacokinetic studies in rodent models .

Basic: How does the fluorine substituent influence the compound’s electronic and steric properties?

Answer:

- Electron-Withdrawing Effect : Fluorine at the 2-position increases the electrophilicity of the adjacent amine, enhancing hydrogen-bonding potential.

- Steric Impact : The small atomic radius of fluorine minimizes steric hindrance, allowing tighter binding in hydrophobic pockets (e.g., kinase ATP sites).

- pKa Modulation : Fluorine lowers the pKa of the aromatic amine, affecting protonation states under physiological conditions .

Advanced: How can multi-omics approaches elucidate off-target effects in complex biological systems?

Answer:

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis-related pathways).

- Proteomics : SILAC-based quantification maps protein interaction networks, revealing unintended kinase inhibition.

- Metabolomics : LC-MS profiles metabolic shifts (e.g., TCA cycle disruption) to assess systemic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.